N-(4-(5-phenyl-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide
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Overview
Description
Synthesis Analysis
While there is no direct information on the synthesis of this specific compound, it may be synthesized using methods similar to those used for the synthesis of N-phenyl-1-(phenylsulfonamido)cyclopropane-1-carboxamide analogs . These methods involve chemical modifications on the sulfonylurea linker and the phenyl ring .Scientific Research Applications
NLRP3 Inflammasome Inhibitors
The compound has been used in the development of NLRP3 inflammasome inhibitors . NLRP3 inflammasomes are cytosolic multiprotein signaling complexes that mediate the secretion of potent inflammatory mediators . Inhibiting NLRP3 inflammasome activation could be an effective therapeutic strategy for neuroinflammatory diseases .
Neurodegenerative Disease Research
The compound could be used in research related to neurodegenerative diseases such as Parkinson’s disease, Alzheimer’s disease, and Multiple sclerosis . These diseases are often associated with microglia-mediated neuroinflammation, which the compound could potentially help to mitigate .
Anti-inflammatory Research
The compound could be used in anti-inflammatory research. It has been found that the compound can inhibit the production of proinflammatory factors such as IL-1β, TNF-α, iNOS, COX-2, and IL-6 .
Antimicrobial Activity
A series of Pyrazole derivatives, which the compound belongs to, have been synthesized and found to possess moderate antibacterial and antifungal activities . Some of these derivatives have shown excellent antibacterial activity against bacterial strains such as Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa .
Analgesic Research
Pyrazole derivatives, including the compound, have been found to possess analgesic properties . This makes the compound potentially useful in pain management research.
Anticancer Research
Pyrazole molecules, including the compound, have been found to exhibit anticancer properties . This makes the compound potentially useful in cancer research.
Anti-HIV Research
Pyrazole molecules, including the compound, have been found to possess anti-HIV properties . This makes the compound potentially useful in HIV research.
Antidepressant and Anticonvulsant Research
Pyrazole derivatives, including the compound, have been found to possess antidepressant and anticonvulsant properties . This makes the compound potentially useful in mental health research.
Future Directions
The development of more potent NLRP3 inflammasome inhibitors based on the N-(phenylcarbamoyl)benzenesulfonamide scaffold, to which this compound is similar, may serve as a good starting point for future research . These compounds could potentially be valuable pharmacological probes or drug candidates .
Mechanism of Action
Target of Action
The primary target of this compound is the NLRP3 inflammasome . The NLRP3 inflammasome is a cytosolic multiprotein signaling complex that mediates the secretion of potent inflammatory mediators . It plays a crucial role in the progression of neurodegenerative diseases such as Parkinson’s disease, Alzheimer’s disease, Multiple sclerosis, and HIV-associated dementia .
Mode of Action
The compound interacts with the NLRP3 inflammasome, inhibiting its activation . The activation of the NLRP3 inflammasome is known to be controlled by a two-step signal: the priming step (signal 1) and the activating step (signal 2). The signal 1 is induced by the activation of the transcriptional factor NF-κB, resulting in the upregulation of NLRP3 and pro-IL-1β .
Biochemical Pathways
The compound affects the NLRP3 inflammasome pathway . When the NLRP3 inflammasome is activated, it can produce a number of proinflammatory factors including IL-1β, as well as neurotoxic mediators such as nitric oxide (NO) and reactive oxygen species (ROS) . Once secreted, IL-1β can stimulate the surrounding microglia or astrocytes to produce other proinflammatory factors such as TNF-α, iNOS, COX-2, and IL-6, which contribute to neuronal cell death and injuries .
Result of Action
The inhibition of the NLRP3 inflammasome by this compound leads to a decrease in the production of proinflammatory factors and neurotoxic mediators . This could potentially reduce inflammation and neuronal cell death, providing a therapeutic strategy for neuroinflammatory diseases .
properties
IUPAC Name |
N-[4-[2-(benzenesulfonyl)-3-phenyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O4S2/c1-30(26,27)24-19-14-12-17(13-15-19)21-16-22(18-8-4-2-5-9-18)25(23-21)31(28,29)20-10-6-3-7-11-20/h2-15,22,24H,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEAIGUBAPAFBHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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